molecular formula C17H21NO B3152951 3-[Benzyl(methyl)amino]-1-phenyl-1-propanol CAS No. 74681-55-3

3-[Benzyl(methyl)amino]-1-phenyl-1-propanol

Cat. No. B3152951
CAS RN: 74681-55-3
M. Wt: 255.35 g/mol
InChI Key: HOJWFVSHZMXLAP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “3-[Benzyl(methyl)amino]-1-phenyl-1-propanol” are not well-documented .

Scientific Research Applications

Synthetic Chemistry

  • The compound has been utilized in studies on oxirane compounds, specifically in the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol (Suami, Uchida, & Umezawa, 1956).
  • It plays a role in the enantioselective addition of diethylzinc to aldehydes, demonstrating its application in the synthesis of chiral secondary alcohols (Asami et al., 2015).

Biochemical Research

  • 3-[Benzyl(methyl)amino]-1-phenyl-1-propanol derivatives have been studied for their role in benzylic hydroxylation, contributing to the understanding of metabolic processes in pharmacology (Shetty & Nelson, 1988).
  • Research on amino alcohol salts with quinaldinate has highlighted the significance of hydrogen bonding and polymorphism in these compounds (Podjed & Modec, 2022).

Pharmacological Applications

  • It has been investigated as a potential inhibitor of cholesteryl ester transfer protein, showcasing its relevance in developing therapeutic agents (Durley et al., 2002).
  • The compound is also involved in the synthesis of GW710936X, a potent PPARγ agonist, indicating its application in drug development (Reynolds & Hermitage, 2001).

Material Science

  • In the field of materials science, the compound has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels, highlighting its utility in developing new materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard data for “3-[Benzyl(methyl)amino]-1-phenyl-1-propanol” is not available .

Future Directions

The future directions for research on “3-[Benzyl(methyl)amino]-1-phenyl-1-propanol” could involve further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be explored .

properties

IUPAC Name

3-[benzyl(methyl)amino]-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16/h2-11,17,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJWFVSHZMXLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74681-55-3
Record name 3-[benzyl(methyl)amino]-1-phenylpropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-chloro-1-phenylpropan-1-ol (2 g, 11.7 mmol), N-methylbenzylamine (2.12 g, 17.5 mmol), potassium iodide (2.6 g, 22 mmol), and potassium carbonate (3.2 g, 23.4 mmol) in dimethylformamide (120 mL) was stirred at 90° C. in a reacti-vial for 16 h. After this time the reaction was allowed to cool to room temperature. The reaction mixture was purified by an SCX-2 column eluting with Methanol followed by ammonia:methanol solution (7 N). The organics were then evaporated and the compound taken directly onto the next step without any further purification. (M+H+1 [256]); δH (300 MHz, CDCl3) 7.2–7.4 (10H, m, Ar), 4.9 (1H, t, CH—OH), 3.55 (1H, d, CH2—Ph), 3.45 (1H, d, CH2—PH), 2.8–3 (1H, m, CH2), 2.55–2.65 (1H, m, CH2), 2.25 (3H, s, CH3), 1.8–1.9 (2H, m, CH2), 1.6 (1H, brs, OH).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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